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Abstract
5-Hydroxybenzimidazole (5-HBI) is a heterocyclic aromatic organic compound of significant

interest in biochemical and pharmaceutical research. As a key intermediate in the anaerobic

biosynthesis of the lower ligand of vitamin B12, it plays a crucial role in microbial metabolism.

[1] Furthermore, its scaffold is a valuable precursor in the synthesis of various drug

compounds.[2] This document provides a comprehensive overview of the core chemical

properties of 5-Hydroxybenzimidazole, detailed experimental protocols, a comparative

analysis with related compounds, and a review of its primary biochemical pathways.

Core Chemical Properties
5-Hydroxybenzimidazole is a member of the benzimidazole class, characterized by a

benzene ring fused to an imidazole ring, with a hydroxyl group substituted at the 5-position.[3]

Structural and Physical Data
The fundamental physicochemical properties of 5-Hydroxybenzimidazole are summarized in

the table below. This data is essential for its application in experimental design, including

reaction setup, solvent selection, and purification strategies.
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Property Value Source(s)

IUPAC Name 3H-benzimidazol-5-ol [2]

CAS Number 41292-65-3 [4][5]

Molecular Formula C₇H₆N₂O [2][4]

Molecular Weight 134.14 g/mol [2][3][4]

Melting Point 220-222 °C [4]

Boiling Point 469.1 ± 18.0 °C (Predicted) [4]

Density 1.434 ± 0.06 g/cm³ (Predicted) [4][5]

InChI

InChI=1S/C7H6N2O/c10-5-1-

2-6-7(3-5)9-4-8-6/h1-4,10H,

(H,8,9)

[2][4]

SMILES C1=CC2=C(C=C1O)NC=N2 [2][4]

Synonyms

1H-Benzimidazol-5-ol, 1H-

Benzimidazol-6-ol, 5-Hydroxy-

1H-benzimidazole

[3]

Comparative Analysis of Related Compounds
The properties of 5-Hydroxybenzimidazole are best understood in the context of its parent

structure and related analogues. The position of the functional group significantly influences

properties like pKa and solubility.
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Compound
Molecular
Weight ( g/mol
)

Melting Point
(°C)

Solubility pKa

5-

Hydroxybenzimid

azole

134.14 220-222
Low solubility in

water

Not

Experimentally

Determined

Benzimidazole

(Parent)
118.14 170-173

< 1 mg/mL in

water; Soluble in

alcohol

5.3

2-

Hydroxybenzimid

azole

134.14 >300
0.543 g/L

(insoluble)
11.95 (Predicted)

5-

Methoxybenzimi

dazole

148.16 121-126
Insoluble in

water
13.12 (Predicted)

Experimental Protocols
Chemical Synthesis: A Representative Protocol
While numerous methods exist for benzimidazole synthesis, a common and reliable route to 5-
Hydroxybenzimidazole involves the cyclization of a substituted o-phenylenediamine. The

following is a representative multi-step protocol starting from p-aminophenol.

Step 1: Nitration of Acetanilide (from p-Aminophenol)

Acetylation: p-Aminophenol is first protected by acetylation with acetic anhydride to form N-

(4-hydroxyphenyl)acetamide (Paracetamol).

Nitration: The protected compound is nitrated using a mixture of nitric acid and sulfuric acid

at low temperatures to yield 4-acetamido-2-nitrophenol. The acetyl group directs nitration to

the position ortho to the hydroxyl group.

Step 2: Reduction to 3,4-Diaminophenol
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Setup: The 4-acetamido-2-nitrophenol intermediate is placed in a round-bottom flask with a

suitable solvent like ethanol.

Reduction: A reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or

catalytic hydrogenation (e.g., H₂ over Pd/C), is used to reduce the nitro group to an amine.

This step also hydrolyzes the acetyl protecting group.

Workup: After the reaction is complete, the mixture is neutralized with a base (e.g., NaOH or

NaHCO₃) to precipitate the 3,4-diaminophenol. The product is then filtered, washed with cold

water, and dried.

Step 3: Cyclization to 5-Hydroxybenzimidazole

Reaction: 3,4-Diaminophenol (1.0 eq) is mixed with formic acid (1.2 eq) in a round-bottom

flask.

Heating: The mixture is heated under reflux (typically around 100°C) for 2-4 hours. The

reaction involves the condensation of the diamine with formic acid to form the imidazole ring.

Neutralization: After cooling, the reaction mixture is carefully neutralized with a 10% sodium

hydroxide solution until it is just alkaline to litmus paper.

Isolation: The resulting precipitate, crude 5-Hydroxybenzimidazole, is collected by vacuum

filtration.

Step 4: Purification by Recrystallization

The crude product is dissolved in a minimum amount of boiling water or an appropriate

alcohol/water mixture.

Decolorizing carbon (charcoal) can be added to the hot solution to remove colored

impurities.

The hot solution is filtered to remove the carbon and any insoluble materials.

The filtrate is allowed to cool slowly to room temperature, and then in an ice bath, to induce

crystallization.
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The purified crystals of 5-Hydroxybenzimidazole are collected by filtration, washed with a

small amount of cold solvent, and dried in an oven or under vacuum.

Enzymatic Synthesis
In anaerobic microorganisms, 5-Hydroxybenzimidazole is synthesized from 5-aminoimidazole

ribotide (AIR). This transformation is catalyzed by a radical S-adenosylmethionine (SAM)

enzyme known as BzaF. This enzymatic reaction involves a complex carbon skeleton

rearrangement to form the benzimidazole ring system.[2]

Synthesis Purification
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Caption: General experimental workflow for the synthesis and analysis of 5-
Hydroxybenzimidazole.

Key Chemical Reactions
The benzimidazole ring and the phenolic hydroxyl group are the primary sites for chemical

reactivity.

Methylation: The phenolic hydroxyl group can be methylated to form 5-

methoxybenzimidazole. In biological systems, this is a key step in the formation of the lower

ligand of certain cobamides.

Acylation: Friedel-Crafts acylation can occur on the benzene ring, typically directed by the

hydroxyl group, leading to derivatives with potentially enhanced biological activity.[1]
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Halogenation: The electron-rich benzene ring can be halogenated to produce derivatives

with altered physicochemical properties.[1]

N-Substitution: The nitrogen atom of the imidazole ring can be alkylated or acylated, a

common strategy in the development of benzimidazole-based pharmaceuticals.

Biochemical Role & Signaling Pathways
Precursor to the Lower Ligand of Vitamin B12
The most well-documented role of 5-Hydroxybenzimidazole is as a crucial intermediate in the

anaerobic biosynthesis of 5,6-dimethylbenzimidazole (DMB). DMB serves as the lower axial

ligand for cobalt in vitamin B12 (cobalamin).[1] This pathway is critical for prokaryotes that

synthesize B12 anaerobically.

The pathway proceeds as follows:

Formation: The enzyme BzaF converts 5-aminoimidazole ribotide (AIR) into 5-
Hydroxybenzimidazole (5-HBI).

Methylation: A series of three methyltransferase enzymes (BzaC, BzaD, and BzaE)

sequentially methylate 5-HBI to form 5,6-dimethylbenzimidazole (DMB).[4]

Activation & Incorporation: DMB is then activated and incorporated into the cobamide

structure.
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Caption: Anaerobic biosynthesis of the Vitamin B12 lower ligand via 5-Hydroxybenzimidazole.

Analytical Characterization
While comprehensive experimental spectral data for 5-Hydroxybenzimidazole is not widely

published, its structure allows for the prediction of key analytical features.
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¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show:

Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the

protons on the benzene ring.

A singlet for the proton at the 2-position of the imidazole ring (approx. 8.0-8.2 ppm).

A broad singlet for the N-H proton of the imidazole ring (approx. 12.0-12.5 ppm).

A broad singlet for the phenolic O-H proton.

¹³C NMR: The spectrum should display 7 distinct signals for the carbon atoms, with chemical

shifts characteristic of aromatic and heterocyclic structures.

FTIR: The infrared spectrum would be characterized by:

A broad absorption band for O-H stretching of the phenol group (approx. 3200-3600 cm⁻¹).

A broad band for N-H stretching of the imidazole ring (approx. 3100-3300 cm⁻¹).

Aromatic C-H stretching signals (approx. 3000-3100 cm⁻¹).

C=N and C=C stretching vibrations within the fused ring system (approx. 1450-1620

cm⁻¹).

Benzimidazole (Parent Scaffold)
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Caption: Logical relationship of 5-Hydroxybenzimidazole to its parent scaffold and other

derivatives.
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Conclusion
5-Hydroxybenzimidazole is a fundamentally important molecule with a well-defined role in

microbial biochemistry and significant potential in synthetic chemistry. Its core properties,

characterized by the benzimidazole scaffold and a reactive hydroxyl group, make it a versatile

building block for drug discovery and a subject of interest for metabolic research. The

experimental and analytical frameworks provided in this guide offer a foundation for scientists

and researchers to effectively utilize and study this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl]
Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

2. Buy 5-Hydroxybenzimidazole | 41292-65-3 [smolecule.com]

3. 5-Hydroxybenzimidazole | C7H6N2O | CID 3082533 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. bocsci.com [bocsci.com]

5. 1H-benzimidazol-6-ol | 41292-65-3 [chemnet.com]

To cite this document: BenchChem. [fundamental chemical properties of 5-
Hydroxybenzimidazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1224985#fundamental-chemical-properties-of-5-
hydroxybenzimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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